2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features both bromophenoxy and fluorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the bromophenoxy intermediate with 4-(4-fluorophenyl)piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce corresponding ketones or carboxylic acids.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Pharmaceutical Research: It can be used as an intermediate in the synthesis of potential drug candidates.
Chemical Biology: The compound can be used to study the interactions of bromophenoxy and fluorophenyl groups with biological targets.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy and fluorophenyl groups can interact with specific binding sites, leading to changes in the activity of the target molecules. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)TETRAHYDROPYRAN: This compound has a similar bromophenoxy group but differs in the rest of its structure.
4-(4-BROMOPHENOXY)BENZOIC ACID: Another compound with a bromophenoxy group, but with a benzoic acid moiety instead of a piperazine ring.
Uniqueness
2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of bromophenoxy and fluorophenyl groups attached to a piperazine ring. This unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2/c19-14-1-7-17(8-2-14)24-13-18(23)22-11-9-21(10-12-22)16-5-3-15(20)4-6-16/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIYLADMIXEYPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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